
(S)-(tetrahydro-2H-pyran-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-(tetrahydro-2H-pyran-2-yl)methanamine” is also known as methenamine . Methenamine is an antibacterial medicine used to treat or prevent bladder infections in adults and children at least 6 years old .
Synthesis Analysis
Methenamine can be synthesized from formaldehyde and ammonia . In the original variation, (S)-pseudoephedrine is extracted from decongestant. This involves the use of different organic solvents at various stages .Molecular Structure Analysis
Methenamine has a cage-like structure similar to adamantane . It is a heterocyclic organic compound with the formula (CH2)6N4 . The molecular weight of methenamine is 31.0571 .Chemical Reactions Analysis
In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . Formaldehyde has nonspecific bactericidal action .Physical And Chemical Properties Analysis
Amines are near relatives of ammonia, NH3 . In amines, the hydrogen atoms in the ammonia have been replaced one at a time by hydrocarbon groups .科学研究应用
Synthesis of Natural Products and Analogues
The 2H-pyran ring, a structural motif present in many natural products, is a key intermediate in constructing various complex structures. [(2S)-Tetrahydropyran-2-yl]methanamine can serve as a precursor in synthesizing compounds like (−)-daurichromenic acid and its analogues. The versatility of this compound in synthesis stems from its ability to undergo reactions facilitated by Lewis or Brønsted acids, indium salts, or iodine as catalysts .
Analgesic and Anti-Inflammatory Drug Development
Derivatives of tetrahydropyran, such as (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, have shown potential in analgesic and anti-inflammatory applications. Research indicates that these derivatives can effectively reduce pain and inflammation, suggesting that [(2S)-Tetrahydropyran-2-yl]methanamine could play a role in developing new medications targeting these conditions .
Histological Staining Techniques
In histology, methenamine silver staining is a technique used for identifying fungal microorganisms. While not directly related to [(2S)-Tetrahydropyran-2-yl]methanamine, the methenamine component is crucial for staining methodologies that demonstrate the presence of fungi in tissue sections. This indicates potential research applications of [(2S)-Tetrahydropyran-2-yl]methanamine in developing new staining methods or improving existing ones .
Urinary Tract Infection Prophylaxis
Methenamine salts, such as methenamine hippurate, are used as urinary tract antiseptics for the prophylaxis of frequently recurring urinary tract infections. The compound’s ability to act as an antibacterial agent suggests that [(2S)-Tetrahydropyran-2-yl]methanamine could be investigated for similar applications, potentially offering a non-antibiotic alternative for UTI management .
Antimicrobial Applications
Given the structural similarity to methenamine, which is known for its antimicrobial properties, [(2S)-Tetrahydropyran-2-yl]methanamine could be explored for its potential use as an antimicrobial agent. Research could focus on its efficacy against a range of microorganisms and its possible incorporation into treatments for infections .
作用机制
Target of Action
The primary target of [(2S)-Tetrahydropyran-2-yl]methanamine, also known as Methenamine, is the urinary tract, specifically the urinary tract bacteria . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal . This means it kills bacteria by cross-linking their proteins, which inhibits bacterial growth .
Biochemical Pathways
The antibacterial activity of Methenamine depends on its conversion in the urine to formaldehyde . This conversion is facilitated by the acidic environment of the urine. The formaldehyde then interacts with the bacterial cells, leading to their death and thus preventing urinary tract infections .
Pharmacokinetics
Following oral administration of a usual single dose to healthy fasting adults, concentrations of methenamine and formaldehyde in plasma are generally very low and antibacterial activity in plasma is negligible . The elimination half-life is about 4.3 hours . The drug is excreted in the urine, with about 90% of methenamine excreted within 24 hours .
Result of Action
The result of Methenamine’s action is the prevention and treatment of recurrent urinary tract infections . By converting to formaldehyde in the urine and killing bacteria, Methenamine helps to reduce the frequency of urinary tract infections, especially in patients for whom long-term therapy is considered necessary .
Action Environment
The efficacy of Methenamine is highly dependent on the acidity of the urine . Its antibacterial effects are maximal when urine pH is ≤5.5 . Therefore, factors that affect urine pH, such as diet and concomitant medications, can influence the action, efficacy, and stability of Methenamine . For example, a diet high in citrus fruits, vegetables, or dairy products can decrease the acidity of urine and thus decrease the efficacy of Methenamine .
未来方向
属性
IUPAC Name |
[(2S)-oxan-2-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCBQKDTGBHSC-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@@H](C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


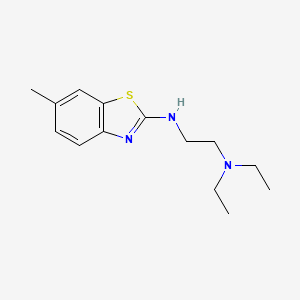

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)
![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)
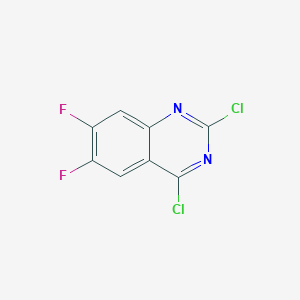
![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![[4-(Benzylamino)-6-chloro-5-pyrimidinyl]methanol](/img/structure/B1387690.png)
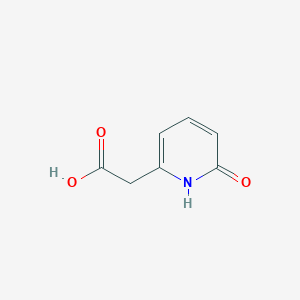
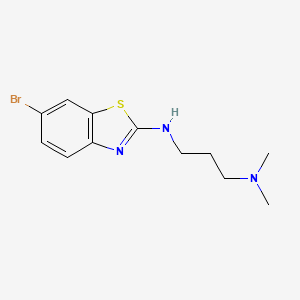
![4-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387695.png)
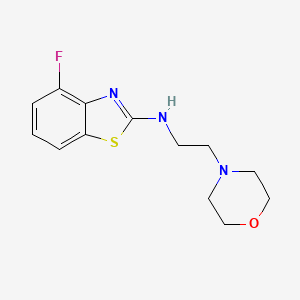
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1387698.png)